2-ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one
Description
Properties
IUPAC Name |
2-ethyl-6-methoxy-1,2-benzoxazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-11-10(12)8-5-4-7(13-2)6-9(8)14-11/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLJXDLGJVCXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(O1)C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethyl-6-methoxybenzohydroxamic acid with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate nitrile oxide, which then undergoes cyclization to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmacological Applications
1. Treatment of Neurological Disorders
Research indicates that derivatives of benzisoxazole, including 2-ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one, exhibit significant pharmacological activities. Specifically, they have been identified as potential treatments for various neurological disorders such as Parkinson's disease and essential tremors. The compound has shown calcium channel inhibitory activity, particularly against T-type calcium channels, which are implicated in these conditions .
Case Study:
A patent describes a formulation containing this compound aimed at treating Parkinson’s disease by enhancing the effects of levodopa and reducing tremors . This suggests its potential as a complementary therapy in managing motor symptoms associated with Parkinson's.
2. Cancer Treatment
The compound has also been explored for its anti-cancer properties. Studies have highlighted its ability to inhibit BRD4, a protein involved in cancer cell proliferation. For instance, modifications of the benzisoxazole core have led to compounds that effectively bind to BRD4 and exhibit anti-proliferative effects against acute myeloid leukemia (AML) cells .
Table 1: Summary of Anti-Cancer Activity
| Compound | Target | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 11h | BRD4 | 0.78 | Inhibition of oncogene expression |
| 11r | BRD4 | 0.87 | Induction of apoptosis |
This data underscores the compound's potential role as a lead for developing new cancer therapeutics.
3. Insecticidal Properties
Another application of isoxazole derivatives is in pest control. Research has shown that certain compounds within this class exhibit potent insecticidal activity against Anopheles gambiae, a malaria vector. The compounds were found to inhibit acetylcholinesterase (AChE), leading to effective contact toxicity against resistant mosquito strains .
Table 2: Insecticidal Activity Against Anopheles gambiae
| Compound | Strain | Toxicity (mg/L) | AChE Inhibition (k_i) |
|---|---|---|---|
| Dimethylcarbamate | G3 | 10 | 600-fold higher than propoxur |
| Dimethylcarbamate | Akron | 5 | 10-fold faster than standard inhibitors |
These findings suggest potential applications in developing environmentally friendly insecticides.
Synthesis and Structural Modifications
The synthesis of this compound involves multicomponent reactions and structural modifications that enhance its biological activity. For instance, optimizing reaction conditions and substituent patterns can significantly affect the pharmacological profile and efficacy of the compound .
Mechanism of Action
The mechanism of action of 2-ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among benzoisoxazolone derivatives include substituents at positions 2 (on the isoxazole nitrogen) and 6 (on the benzene ring). These modifications influence molecular weight, polarity, and steric effects.
Table 1: Comparison of Benzoisoxazolone Derivatives
Key Observations :
- Solubility : Methoxy at position 6 improves water solubility relative to methyl or halogen groups (e.g., 6-methyl or 6-fluoro derivatives) .
- Steric Effects : Bulky substituents like cyclopentyl may hinder target binding compared to ethyl .
Commercial and Research Availability
Biological Activity
2-Ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential applications in pharmacology, particularly in cancer treatment, antimicrobial activity, and enzyme inhibition.
Chemical Structure and Properties
The compound's structure features a benzoisoxazole ring system with ethyl and methoxy substituents, which may influence its biological interactions. The presence of these substituents can enhance lipophilicity and modulate the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of isoxazole derivatives against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells with IC50 values ranging from 5.2 to 22.2 μM, while exhibiting minimal toxicity towards normal cell lines such as HEK-293 .
Case Study: Apoptotic Induction
In a specific study, at a concentration of 5 μM, the compound induced apoptosis in MDA-MB-231 cells by approximately 50.8%, suggesting a potential mechanism for its anticancer activity through the induction of programmed cell death .
Antimicrobial Activity
The isoxazole scaffold has been associated with antimicrobial properties. Compounds derived from this scaffold have shown effectiveness against multi-drug resistant (MDR) strains of bacteria. For example, benzisoxazole derivatives have exhibited minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against clinical strains .
The antimicrobial action may involve interference with bacterial metabolic processes. Molecular docking studies indicate that certain isoxazole derivatives can bind effectively to bacterial enzymes, disrupting their function and leading to bacterial cell death .
Enzyme Inhibition
Isoxazole derivatives have also been investigated for their potential as enzyme inhibitors. Notably, some compounds have been identified as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes. In vitro tests revealed that certain derivatives exhibited significant inhibitory activity against CA, with IC50 values comparable to established inhibitors .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Buchwald-Hartwig coupling or cyclization reactions. For example, a related benzo[d]isoxazol-3(2H)-one derivative was synthesized using a Buchwald-Hartwig reaction with aniline derivatives and a trimethoxybenzyl-protected intermediate, followed by deprotection under mild acidic conditions (triisopropylsilane/TFA in DCM) . Chromatography (silica gel with hexanes:ethyl acetate) is critical for purification, as seen in analogous isoxazolone syntheses yielding 79% purity . Optimization involves adjusting reaction time, temperature (e.g., 180°C for cyclization), and solvent polarity to enhance yields.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : 1H/13C NMR and LC-MS are essential. For instance, ¹H NMR in DMSO-d6 resolves key signals: methoxy groups appear near δ3.70–4.10, while aromatic protons show doublets at δ6.36–7.65 . LC-MS (ESI) confirms molecular weight (e.g., [M+H]+ observed at 252.00 for a similar compound with a calculated 251.12) . IR spectroscopy can validate carbonyl stretches (~1675 cm⁻¹ for the isoxazolone ring) .
Q. What are common derivatives of benzo[d]isoxazol-3(2H)-one, and how do substituents affect reactivity?
- Methodological Answer : Derivatives include halogenated (e.g., 5-bromo, 6-fluoro) and alkyl/aryl-substituted variants (e.g., 2-cyclopentyl, 2-allyl) . Substituents like methoxy groups enhance electron density, influencing regioselectivity in coupling reactions. For example, 6-methoxy derivatives exhibit steric hindrance, requiring tailored catalysts (e.g., Pd-based for Buchwald-Hartwig) .
Advanced Research Questions
Q. How can contradictory spectral data during characterization be resolved?
- Methodological Answer : Contradictions in NMR splitting patterns (e.g., overlapping doublets/singlets) may arise from dynamic rotational isomerism. Use variable-temperature NMR or 2D techniques (COSY, HSQC) to clarify assignments . For mass spectrometry discrepancies (e.g., adduct formation), employ high-resolution HRMS (ESI) with isotopic pattern analysis .
Q. What strategies address low yields in the synthesis of this compound derivatives?
- Methodological Answer : Low yields often stem from competing side reactions (e.g., over-oxidation). Mitigation includes:
- Protective groups : Trimethoxybenzyl moieties prevent undesired ring-opening during coupling .
- Catalyst optimization : Palladium/copper systems improve cross-coupling efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DCM) enhance intermediate stability .
Q. How does the 2-ethyl-6-methoxy substitution influence bioactivity in medicinal chemistry applications?
- Methodological Answer : The 2-ethyl group enhances lipophilicity, improving membrane permeability, while the 6-methoxy moiety modulates electron density for target binding. In AKR1C3 inhibitors, similar substitutions increase selectivity by forming hydrogen bonds with catalytic residues (e.g., Tyr55 in AKR1C3) . Computational docking (e.g., AutoDock) and MD simulations validate these interactions.
Q. What in silico methods predict metabolic stability of benzo[d]isoxazol-3(2H)-one derivatives?
- Methodological Answer : Use QSAR models and software like Schrödinger’s ADMET Predictor. Parameters include:
- LogP : Optimal range 1.5–3.5 for balanced solubility/permeability.
- Metabolic sites : CYP3A4/2D6-mediated oxidation at the ethyl or methoxy groups .
- DEREK Nexus : Identifies toxophores (e.g., nitro groups) requiring structural modification.
Data Contradiction Analysis
Q. Why do similar benzo[d]isoxazol-3(2H)-one derivatives exhibit divergent NMR shifts despite identical core structures?
- Methodological Answer : Substituent electronic effects and solvent anisotropy cause shifts. For example, electron-withdrawing groups (e.g., -Br) deshield adjacent protons, shifting signals downfield. Compare with literature analogs (e.g., 6-bromo vs. 6-methoxy derivatives ) and validate with computed NMR (GIAO-DFT).
Experimental Design Considerations
Q. How to design a stability study for this compound under physiological conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
